molecular formula C9H8N2O B13148467 2-Acetyl-5-aminobenzonitrile

2-Acetyl-5-aminobenzonitrile

Katalognummer: B13148467
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: KHXPZWDHAWLSAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-5-aminobenzonitrile is an organic compound with the molecular formula C9H8N2O. It is a derivative of benzonitrile and is characterized by the presence of an acetyl group at the second position and an amino group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Acetyl-5-aminobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-5-nitrobenzonitrile with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and chromatography for purification.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-5-aminobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Acetyl-5-aminobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-acetyl-5-aminobenzonitrile involves its interaction with specific molecular targets. The acetyl and amino groups play crucial roles in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Acetylbenzonitrile: Lacks the amino group, making it less reactive in certain biological applications.

    5-Amino-2-nitrobenzonitrile: Contains a nitro group instead of an acetyl group, leading to different reactivity and applications.

    2-Amino-5-acetylbenzonitrile: Similar structure but different positioning of functional groups, affecting its chemical properties.

Uniqueness

2-Acetyl-5-aminobenzonitrile is unique due to the specific positioning of the acetyl and amino groups, which confer distinct chemical and biological properties. This makes it valuable in various research and industrial applications where specific reactivity is required.

Eigenschaften

Molekularformel

C9H8N2O

Molekulargewicht

160.17 g/mol

IUPAC-Name

2-acetyl-5-aminobenzonitrile

InChI

InChI=1S/C9H8N2O/c1-6(12)9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3

InChI-Schlüssel

KHXPZWDHAWLSAW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(C=C1)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.